

An In-Depth Technical Guide to N-Ethylbenzenesulfonamide: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethylbenzenesulfonamide**

Cat. No.: **B1580914**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

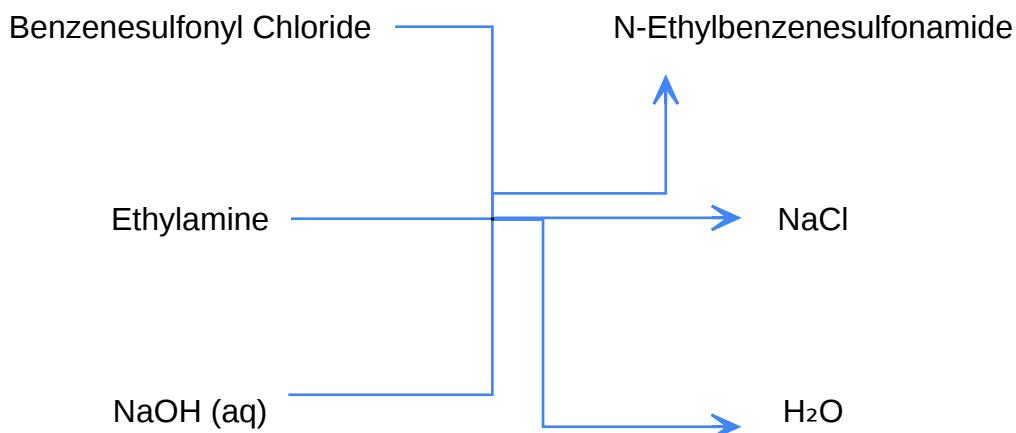
Introduction

N-Ethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class of chemicals. Sulfonamides are characterized by a sulfonyl group connected to an amine group. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to its presence in a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of **N-Ethylbenzenesulfonamide**, supported by detailed experimental protocols and visual representations of its chemical behavior.

Chemical and Physical Properties

A summary of the key quantitative physical and chemical properties of **N-Ethylbenzenesulfonamide** is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of **N-Ethylbenzenesulfonamide**

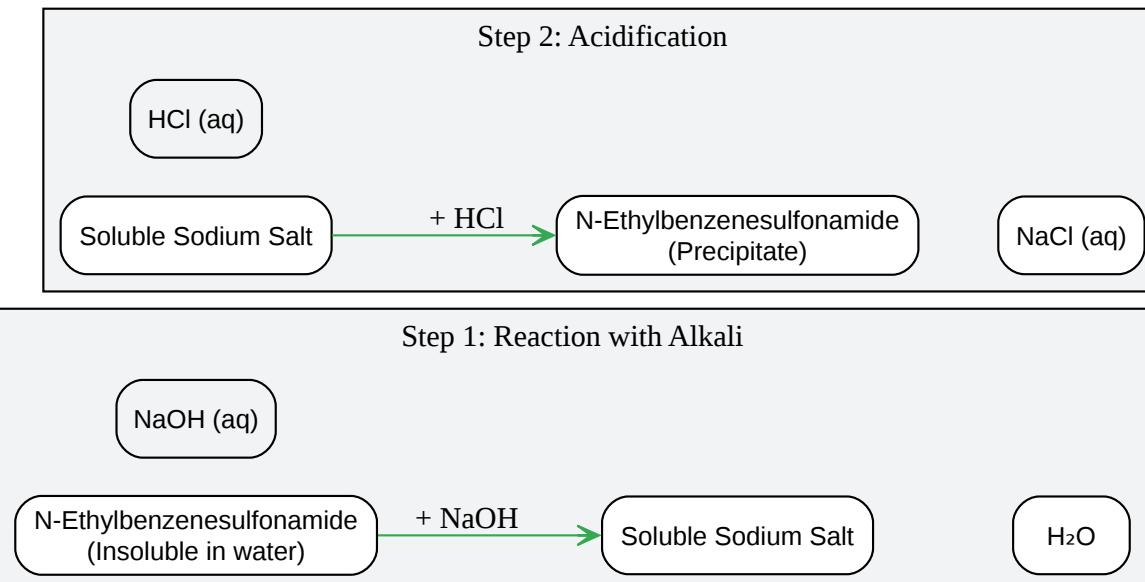

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO ₂ S	[1] [2]
Molecular Weight	185.24 g/mol	[3] [4]
Density	1.183 g/cm ³	[3] [4]
Boiling Point	297.9 °C at 760 mmHg	[3] [4]
Flash Point	134 °C	[3] [4]
CAS Number	5339-67-3	[1] [2]
LogP	2.45650	[3] [4]
Refractive Index	1.531	[3] [4]

Chemical Reactivity and Synthesis

The reactivity of **N-Ethylbenzenesulfonamide** is largely dictated by the sulfonamide functional group. The presence of the electron-withdrawing sulfonyl group renders the hydrogen atom on the nitrogen acidic. This acidity is a key characteristic and is exploited in its synthesis and subsequent reactions.

Synthesis of N-Ethylbenzenesulfonamide

N-Ethylbenzenesulfonamide is typically synthesized via the Hinsberg reaction, which involves the reaction of a primary or secondary amine with benzenesulfonyl chloride in the presence of an aqueous alkali. In the case of **N-Ethylbenzenesulfonamide**, a primary amine (ethylamine) is used.



[Click to download full resolution via product page](#)

Synthesis of **N-Ethylbenzenesulfonamide**.

Reactivity with Alkali: The Hinsberg Test

The acidic nature of the N-H proton in **N-Ethylbenzenesulfonamide** allows it to react with strong bases, such as sodium hydroxide, to form a water-soluble salt. This reaction is a cornerstone of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. Since **N-Ethylbenzenesulfonamide** is derived from a primary amine, it forms a soluble sulfonamide salt in alkali. Subsequent acidification of this solution will precipitate the **N-Ethylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Reactivity of **N-Ethylbenzenesulfonamide** in the Hinsberg Test.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-Ethylbenzenesulfonamide** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of N-Ethylbenzenesulfonamide (Hinsberg Method)

Materials:

- Benzenesulfonyl chloride
- Ethylamine (70% aqueous solution)
- 10% Sodium hydroxide (NaOH) solution

- Concentrated hydrochloric acid (HCl)
- Ice
- Dichloromethane or diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Separatory funnel
- Beakers
- Stirring apparatus
- pH paper

Procedure:

- In a round-bottom flask, combine benzenesulfonyl chloride (e.g., 10 mmol) and dichloromethane (e.g., 20 mL).
- Cool the flask in an ice bath.
- Slowly add ethylamine (e.g., 25 mmol) to the stirred solution.
- While maintaining the temperature below 10°C, add 10% sodium hydroxide solution dropwise until the solution is basic to pH paper.
- Continue stirring vigorously for 15-20 minutes.
- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer with water, then with 5% HCl, and finally with water again.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude **N-Ethylbenzenesulfonamide**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of **N-Ethylbenzenesulfonamide**

Procedure:

- Finely powder a small amount of the dry, purified **N-Ethylbenzenesulfonamide**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).
- The melting point is reported as this range.

Determination of Boiling Point (Micro method)

Materials:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)
- Sample of **N-Ethylbenzenesulfonamide**

Procedure:

- Place a small amount (a few drops) of **N-Ethylbenzenesulfonamide** into the small test tube.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.
- Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary.
- When a continuous stream of bubbles is observed, stop heating.
- As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

Materials:

- Test tubes
- Sample of **N-Ethylbenzenesulfonamide**
- Various solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

- Place a small, measured amount of **N-Ethylbenzenesulfonamide** (e.g., 10 mg) into a test tube.
- Add a small volume of the solvent to be tested (e.g., 1 mL).
- Stir or shake the mixture vigorously for a set period (e.g., 1 minute).
- Observe whether the solid dissolves completely, partially, or not at all.
- Record the solubility as soluble, sparingly soluble, or insoluble.
- Repeat the procedure for each solvent. For solubility in acidic or basic solutions, observe for any reaction (e.g., salt formation leading to dissolution).

Conclusion

N-Ethylbenzenesulfonamide is a compound with well-defined chemical and physical properties, primarily influenced by its sulfonamide functional group. Its synthesis and reactivity, particularly its acidic nature, are fundamental concepts in organic chemistry. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this and similar compounds, which are of continued importance in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks
[geeksforgeeks.org]
- 2. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Ethylbenzenesulfonamide: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580914#n-ethylbenzenesulfonamide-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com